molecular formula C9H7NO3 B1311292 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde CAS No. 200195-15-9

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Cat. No. B1311292
M. Wt: 177.16 g/mol
InChI Key: VHKABBARGFUYOF-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Synthesis Analysis

Research has described a straightforward flow chemistry approach to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and N-ethyl-3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamides . These compounds were obtained in yields ranging from 38% to 87% .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Routes

    The synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes has been explored through high-yielding routes, contributing to the organic synthesis field by providing gram quantities of these aldehydes for further research applications (G. Brooks et al., 2010).

  • Novel Synthetic Methods

    Innovations in synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as a starting material have been reported. This new methodology broadens the scope of applications for these compounds in biological and medical fields (詹淑婷, 2012).

Medicinal Chemistry and Biological Applications

  • Anticancer Properties

    A study on ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and their amide analogs revealed selective cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for developing specific anticancer agents (A. Y. Lin et al., 2016).

  • Antimicrobial Activities

    Dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have demonstrated significant in vitro antimicrobial effects against a range of pathogenic fungi and bacteria, marking their importance in the search for new antimicrobial agents (Bijoy P Mathew et al., 2010).

Material Science and Other Applications

  • Thermal Properties

    The synthesis and characterization of diamin type oxazine monomers and their thermal behaviors offer insights into the design of materials with specific thermal properties, beneficial for advanced material applications (Ding Wen-sheng, 2009).

  • Chemoenzymatic Synthesis

    The asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, including a precursor to Levofloxacin, through chemoenzymatic methods, showcases the compound's role in developing pharmaceuticals (María López-Iglesias et al., 2015).

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKABBARGFUYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444649
Record name 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

CAS RN

200195-15-9
Record name 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
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Synthesis routes and methods I

Procedure details

3-(Chloroacetylamino)-4-hydroxy-benzaldehyde (2.4 g, 13.2 mmol) and potassium carbonate (9.1 g, 66.1 mmol) are stirred at room temperature in 50 mL of acetonitrile for 12 hours. The acetonitrile is evaporated and the residue is taken up in 50 mL of water. After standing at room temperature for 10 minutes, the precipitate is collected by filtration and recrystallized from ethyl acetate to give 1.4 g (60% yield) of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde; mp 220-222° C.
Name
3-(Chloroacetylamino)-4-hydroxy-benzaldehyde
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round-bottomed flask was added methyl 2-(4-formyl-2-nitrophenoxy)acetate (1) (1.381 g, 5.77 mmol) and iron (1.612 g, 28.9 mmol) in AcOH (23 mL). The reaction was stirred at 80° C. for 1 hr. The reaction was concentrated in vacuo and taken up in DCM/MeOH (1:1, 100 mL), filtered and the filtrate was concentrated in vacuo to give 4.3 g crude of a brown solid. The solid was taken up in water and filtered; the solid was washed with water and dried in vacuo to give a light brown solid (0.712 g, 70% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 4.72 (s, 2 H) 7.14 (d, J=8.34 Hz, 1H) 7.38 (d, J=1.77 Hz, 1H) 7.54 (dd, J=8.21, 1.89 Hz, 1H) 9.84 (s, 1 H) 10.99 (s, 1H). ESI-MS: m/z 178.1 (M+H)+.
Quantity
1.381 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
1.612 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods III

Procedure details

(4-Formyl-2-nitrophenoxy)acetic acid ethyl ester (1.9 g) in acetic acid (40 mL) was treated with iron powder (4.2 g) and the mixture was stirred at 60° C. for 0.75 hours, filtered and evaporated to dryness. It was partitioned between aqueous sodium bicarbonate and ethyl acetate. The organic fraction was chromatographed on silica gel (ethyl acetate) to give a white solid (0.88 g). MS (−ve ion electrospray) m/e 176 (M−H)−.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
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Reactant of Route 6
3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Citations

For This Compound
1
Citations
CSFR Gaillard, X Jiang… - Annu Rev Cell Dev …, 2001 - pdfstore.patentorder.com
(57) ABSTRACT (76) Inventors: Thomas Ruckle, Plan-les-Ouates (CH); Tania Valloton, Corsier (CH); Pascale Gaillard, Collonge-sous-Saleve (FR); Dennis Church, Commugny (CH); …
Number of citations: 2 pdfstore.patentorder.com

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